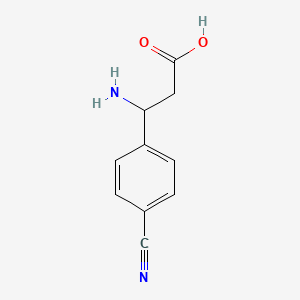

3-Amino-3-(4-cyanophenyl)propanoic acid

CAS No.: 80971-95-5

Cat. No.: VC2004260

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80971-95-5 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 3-amino-3-(4-cyanophenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H10N2O2/c11-6-7-1-3-8(4-2-7)9(12)5-10(13)14/h1-4,9H,5,12H2,(H,13,14) |

| Standard InChI Key | JFPLLJRLBHIJPS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C#N)C(CC(=O)O)N |

| Canonical SMILES | C1=CC(=CC=C1C#N)C(CC(=O)O)N |

Introduction

Chemical Structure and Properties

Molecular Identity

3-Amino-3-(4-cyanophenyl)propanoic acid belongs to the class of β-amino acids with a cyano-substituted aromatic ring. The compound features a propanoic acid backbone with an amino group and a cyanophenyl substituent . Its structure allows it to participate in various chemical reactions that facilitate the formation of amide and ester bonds for further molecular modifications .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that contribute to its utility in various applications. Table 1 summarizes these properties:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | 190.20 g/mol |

| Melting Point | 226-228°C (decomposition) |

| Appearance | Crystalline solid |

| Solubility | Limited water solubility, better solubility in organic solvents |

| CAS Number | 80971-95-5 (racemic form) |

| Structure Features | β-amino acid with 4-cyanophenyl group |

The physical properties of 3-Amino-3-(4-cyanophenyl)propanoic acid, particularly its melting point of 226-228°C with decomposition, indicate its thermal stability characteristics . The compound's solubility profile plays a crucial role in its applications, especially in pharmaceutical formulations where solubility affects bioavailability .

Stereochemistry and Isomers

Stereoisomer Characteristics

3-Amino-3-(4-cyanophenyl)propanoic acid exists in two enantiomeric forms due to the chiral center at the β-carbon position. These stereoisomers include:

-

(S)-3-Amino-3-(4-cyanophenyl)propanoic acid (CAS: 718596-77-1)

-

(R)-3-Amino-3-(4-cyanophenyl)propanoic acid (CAS: 738606-24-1)

The S-isomer has been found to exhibit specific optical rotation values, with reported values of [α]D = +3 ± 2° (C=0.15 in H₂O at 20°C) . This stereochemical property is essential for its biological activity and applications in pharmaceutical research .

Differential Applications of Stereoisomers

The stereoisomers of 3-Amino-3-(4-cyanophenyl)propanoic acid demonstrate different biological activities and applications. Research indicates that the S-isomer has been more extensively studied for pharmaceutical applications, particularly in neuroscience research. The specific stereochemistry affects how these compounds interact with biological targets, influencing their efficacy in various applications .

Synthetic Methods and Preparation

Synthetic Approaches

The synthesis of 3-Amino-3-(4-cyanophenyl)propanoic acid and its stereoisomers typically involves several well-established synthetic routes. One common approach involves the reaction of 4-cyanobenzaldehyde with appropriate reagents to form the desired product with specific stereochemistry.

For the synthesis of the S-isomer specifically, chiral catalysts are employed to ensure the correct stereochemical outcome. A typical synthetic route involves the reaction of 4-cyanobenzaldehyde with a chiral amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. This amine is then reacted with a suitable carboxylic acid derivative to yield the final product.

Industrial Production Considerations

Industrial production of 3-Amino-3-(4-cyanophenyl)propanoic acid may utilize similar synthetic routes but optimized for larger scale. Key considerations for industrial production include:

-

Use of continuous flow reactors for improved efficiency

-

Optimization of reaction conditions to enhance yield

-

Implementation of purification techniques such as crystallization and chromatography

-

Quality control measures to ensure high purity and correct stereochemistry

For ensuring high enantiomeric purity, enzymatic resolution using lipases or esterases has been demonstrated as an effective method, similar to approaches used for related compounds such as methyl (S)-2-amino-3-(4-chlorophenyl)propanoate.

Applications in Scientific Research

Neuroscience Applications

3-Amino-3-(4-cyanophenyl)propanoic acid has shown significant potential in neuroscience research. It acts as a potent modulator of neurotransmitter activity, making it valuable for studying synaptic transmission . Research indicates that it may function as an antagonist at certain glutamate receptors, which are critical in synaptic transmission.

This property makes the compound a promising candidate for therapeutic applications in various neurological disorders, including epilepsy and neurodegenerative diseases. Studies examining synaptic transmission have shown that this compound can influence synaptic plasticity, highlighting its importance in understanding mechanisms underlying learning and memory.

Pharmaceutical Development

In pharmaceutical research, 3-Amino-3-(4-cyanophenyl)propanoic acid serves as a crucial building block in the synthesis of novel pharmaceutical compounds. Its utility stems from the following characteristics:

-

It enhances the efficacy and reduces side effects of drug candidates in medicinal chemistry

-

It targets amino acid pathways, contributing to more effective therapies

-

Its unique properties allow for improved solubility and bioavailability in drug formulations

The compound's role in improving drug formulations is particularly noteworthy, as it can lead to better therapeutic outcomes, especially in the development of oral medications where absorption is critical.

Biochemical Research

In biochemical studies, 3-Amino-3-(4-cyanophenyl)propanoic acid is employed to investigate:

The compound is also utilized in peptide synthesis, aiding in creating bioactive peptides with therapeutic potential. This application is particularly relevant in the pharmaceutical industry for developing targeted treatments.

Material Science Applications

Recent explorations have focused on incorporating 3-Amino-3-(4-cyanophenyl)propanoic acid into polymeric materials. This integration enhances properties such as:

These enhancements make the compound beneficial for advancements in material science and nanotechnology, contributing to the development of novel materials with tailored properties.

Table 2 summarizes the diverse applications of 3-Amino-3-(4-cyanophenyl)propanoic acid:

| Field | Specific Applications | Potential Benefits |

|---|---|---|

| Neuroscience | Neurotransmitter modulation; Synaptic transmission studies | Potential treatments for neurological disorders; Better understanding of learning and memory mechanisms |

| Pharmaceutical Development | Building block for drug synthesis; Drug formulation enhancement | Improved drug efficacy; Enhanced bioavailability of medications |

| Biochemical Research | Protein interaction studies; Enzyme activity investigations | Deeper understanding of metabolic processes; Development of targeted therapeutic approaches |

| Material Science | Polymer modification; Development of advanced materials | Enhanced material properties; New applications in nanotechnology |

Mechanism of Action

Chemical Reactivity

The chemical reactivity of 3-Amino-3-(4-cyanophenyl)propanoic acid centers around its functional groups. The compound contains:

-

A carboxylic acid group capable of forming esters and amides

-

A primary amine that can participate in various reactions including amide formation

-

A cyano group that can undergo hydrolysis to form amides or carboxylic acids

These functional groups enable the compound to participate in diverse chemical transformations, making it valuable as a synthetic building block .

Biological Interactions

At the biological level, 3-Amino-3-(4-cyanophenyl)propanoic acid interacts with specific molecular targets, such as enzymes or receptors. The compound's S-isomer, also known as (S)-ACCP, has been specifically studied for its interactions with glutamate receptors.

Research indicates that the compound can bind to these targets, altering their activity and leading to various biological effects. Its antagonistic activity at glutamate receptors influences synaptic activity, offering insights into its neuropharmacological potential .

Preliminary studies have also suggested potential inhibitory activity against HIV-1 protease, an essential enzyme for the virus's replication cycle, indicating possible applications in antiviral research.

Structural Comparisons and Analysis

Comparison with Related Compounds

3-Amino-3-(4-cyanophenyl)propanoic acid belongs to a broader class of β-amino acids with aromatic substituents. Table 3 provides a comparison with structurally similar compounds:

| Compound | Molecular Formula | Structural Difference | Notable Features |

|---|---|---|---|

| (S)-3-Amino-3-(3-cyanophenyl)propanoic acid | C₁₀H₁₀N₂O₂ | Different position of cyano group (meta vs. para) | Different electronic distribution affects reactivity |

| 4-Cyano-D-beta-homophenylglycine | C₁₁H₁₂N₂O₂ | Contains an additional carbon atom | Modified spatial arrangement of functional groups |

| DL-3-Amino-3-(4-cyanophenyl)propanoic acid | C₁₀H₁₀N₂O₂ | Racemic mixture of both enantiomers | Combined properties of both stereoisomers |

| Boc-3-Amino-3-(4-cyanophenyl)propionic acid | C₁₅H₁₈N₂O₄ | N-Boc protected derivative | Protected amine group, different solubility profile |

This comparison illustrates how subtle structural variations influence the physical, chemical, and biological properties of these related compounds .

Structure-Activity Relationships

The structure-activity relationships of 3-Amino-3-(4-cyanophenyl)propanoic acid are influenced by several key factors:

-

The electron-withdrawing cyano group enhances the acidity of the carboxylic acid group compared to derivatives with different substituents like -Br or -CF₃

-

The stereochemistry at the β-carbon position significantly impacts biological activity

-

The position of the cyano group on the phenyl ring affects the electronic distribution and consequently the compound's interactions with biological targets

These structure-activity relationships are crucial for understanding the compound's behavior in various applications and for designing derivatives with enhanced properties for specific purposes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume